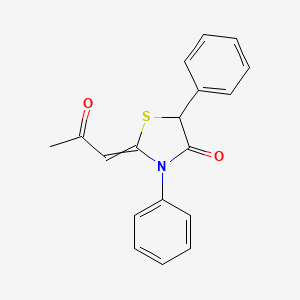
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with phenyl groups and an oxopropylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of substituted α-ketooxime with N,N-dialkylaminophenylphosphonohydrazides or O-alkylphenylphosphonohydrazides in the presence of activated silica in benzene at 80-90°C . This method provides excellent yields under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: Similar to oxidation, the radical centers can also undergo one-electron irreversible reduction.
Substitution: The compound can participate in substitution reactions, particularly involving the oxopropylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
科学的研究の応用
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as corrosion inhibitors for carbon steel.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, it can interact with cell membranes, altering their permeability and affecting ion channels .
類似化合物との比較
Similar Compounds
- 1-Ethyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one
- 1-Octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one
Uniqueness
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike the benzodiazepine derivatives, this compound has a broader range of applications in both medicinal chemistry and materials science.
特性
CAS番号 |
595570-16-4 |
|---|---|
分子式 |
C18H15NO2S |
分子量 |
309.4 g/mol |
IUPAC名 |
2-(2-oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S/c1-13(20)12-16-19(15-10-6-3-7-11-15)18(21)17(22-16)14-8-4-2-5-9-14/h2-12,17H,1H3 |
InChIキー |
KLEBDIGJGICMKJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


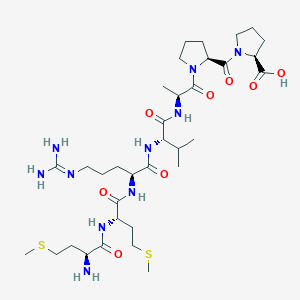

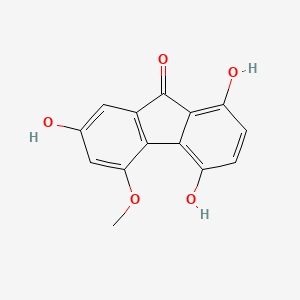
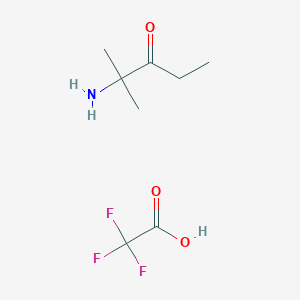
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
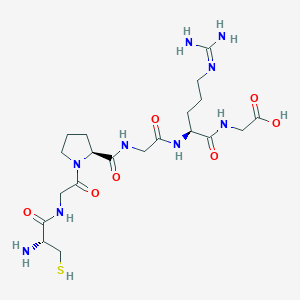
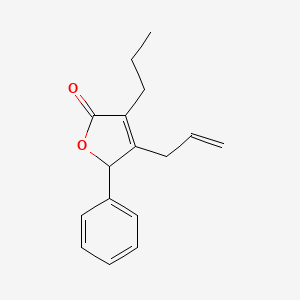
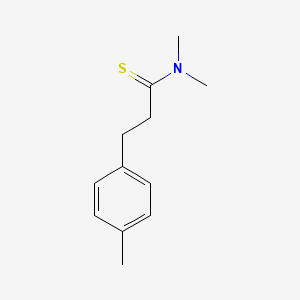
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
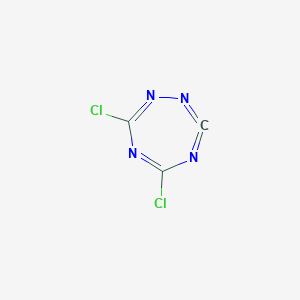
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
